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Compound of Interest

Compound Name: RG7800

Cat. No.: B610458

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of RNA and protein
expression to assess the efficacy of RG7800, a small molecule splicing modifier designed to
increase the production of functional Survival Motor Neuron (SMN) protein. The protocols
outlined below are essential for preclinical and clinical research in the field of Spinal Muscular
Atrophy (SMA) drug development.

Introduction

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by insufficient
levels of the SMN protein. The SMN1 gene is homozygously deleted or mutated in SMA
patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However,
due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes
alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional,
and unstable SMNA7 protein. Only a small fraction (approximately 10-15%) of SMN2
transcripts include exon 7 to produce the full-length, functional SMN protein[1].

RG7800 is an orally available small molecule that modifies the splicing of SMN2 pre-mRNA to
increase the inclusion of exon 7. This results in elevated levels of full-length SMN mRNA and,
consequently, functional SMN protein. Oral administration of RG7800 has been shown to
increase full-length SMN2 mRNA expression and SMN protein levels by up to two-fold in both
healthy adults and SMA patients[2][3]. These application notes detail the key experimental
procedures to quantify these changes.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b610458?utm_src=pdf-interest
https://www.benchchem.com/product/b610458?utm_src=pdf-body
https://www.mdpi.com/2073-4425/12/9/1346
https://www.benchchem.com/product/b610458?utm_src=pdf-body
https://www.benchchem.com/product/b610458?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30553700/
https://www.researchgate.net/publication/328624925_The_oral_splicing_modifier_RG7800_increases_full_length_survival_of_motor_neuron_2_mRNA_and_survival_of_motor_neuron_protein_Results_from_trials_in_healthy_adults_and_patients_with_spinal_muscular_atr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Mechanism of Action of RG7800

RG7800 and similar splicing modifiers act by directly binding to the SMN2 pre-mRNA. This
binding event is thought to occur at or near the 5' splice site of exon 7. This interaction
stabilizes a specific conformation of the pre-mRNA, which in turn promotes the recruitment of
positive splicing factors, such as the U1 small nuclear ribonucleoprotein (snRNP), and hinders
the binding of inhibitory factors. The overall effect is a shift in the splicing equilibrium towards

the inclusion of exon 7 in the mature mRNA.
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Figure 1: Mechanism of RG7800-mediated SMN2 splicing modification.

Quantitative Data Summary

The following table summarizes the reported effects of RG7800 and its analog, risdiplam, on

SMN2 mRNA and SMN protein levels.
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Fold Increase
Treatment Analyte System Reference
(approx.)

Full-length SMN2  Healthy Adults
RG7800 _ Up to 2-fold [2]
MRNA (in blood)

SMA Patients (in

RG7800 SMN Protein Up to 2-fold [2]
blood)
SMA Mouse
o ] Models (CNS Dose-dependent,
Risdiplam SMN Protein )
and peripheral >2-fold
tissues)

o ) SMA Patients (in
Risdiplam SMN Protein >2-fold
blood)

Experimental Protocols
Quantification of SMN2 Exon 7 Inclusion by Reverse
Transcription Quantitative PCR (RT-qPCR)

This protocol describes the relative quantification of full-length (FL) SMN2 mRNA (containing
exon 7) and SMN2 mRNA lacking exon 7 (A7).
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Figure 2: Workflow for RT-qPCR analysis of SMN2 splicing.

Materials:
» Total RNA isolation kit
+ Reverse transcription kit with oligo(dT) and random primers

¢ PCR master mix (SYBR Green or probe-based)
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e gPCR instrument

¢ Nuclease-free water

e Primers for FL-SMN2, A7-SMN2, and a housekeeping gene (e.g., GAPDH, PGK1)

Primer Design:

Design primers that specifically amplify either the FL-SMN2 transcript (spanning the exon 6-7
or exon 7-8 junction) or the A7-SMNZ2 transcript (spanning the exon 6-8 junction).

Procedure:

» Total RNA Isolation: Isolate total RNA from cells or tissues treated with RG7800 and a
vehicle control, following the manufacturer's protocol of your chosen RNA isolation Kit.
Assess RNA quality and quantity.

e CDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

e (PCR Reaction Setup: Prepare the gPCR reaction mix in triplicate for each sample and
primer set. A typical reaction includes:

o

gPCR master mix

[¢]

Forward and reverse primers (final concentration 200-400 nM)

[¢]

cDNA template (diluted)

[e]

Nuclease-free water to the final volume

e Thermocycling Conditions:

o Initial denaturation: 95°C for 10 minutes

o 40 cycles of:

= Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 1 minute
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o Melt curve analysis (for SYBR Green assays)

o Data Analysis:
o Determine the cycle threshold (Ct) for each reaction.

o Normalize the Ct values of the target genes (FL-SMN2, A7-SMN2) to the Ct value of the
housekeeping gene (ACt = Cttarget - Cthousekeeping).

o Calculate the change in expression relative to the control group using the AACt method
(AACt = ACttreated - ACtcontrol).

o The fold change is calculated as 2-AACt.

o Calculate the ratio of FL-SMN2 to A7-SMN2 to assess the splicing shift.

Quantification of SMN Protein by Western Blot

This protocol details the semi-quantitative analysis of SMN protein levels in cell or tissue
lysates.
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Figure 3: Workflow for Western blot analysis of SMN protein.
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Materials:

RIPA buffer or other suitable lysis buffer with protease inhibitors
BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-SMN (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-3-
actin at 1:10,000 or anti-GAPDH)

HRP-conjugated secondary antibody
Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or homogenize tissues in lysis buffer on ice. Centrifuge to pellet
debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 ug) and load onto an SDS-
PAGE gel. Run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight
at 4°C to prevent non-specific antibody binding.
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e Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody
and the primary antibody for the loading control, diluted in blocking buffer, overnight at 4°C
with gentle agitation.

e Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

e Washing: Repeat the washing steps.

o Detection: Apply the chemiluminescent substrate and capture the signal using an imaging
system.

o Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the
SMN protein signal to the loading control signal. Calculate the fold change in SMN protein
levels in RG7800-treated samples relative to controls.

SMN2 Minigene Reporter Assay

This assay is useful for high-throughput screening of splicing-modifying compounds. A
minigene construct containing the relevant exons and introns of SMN2 is fused to a reporter
gene (e.g., luciferase or GFP). Splicing that includes exon 7 results in a functional reporter
protein, while exon 7 skipping does not.
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Figure 4: Workflow for SMN2 minigene reporter assay.

Procedure:

¢ Construct Design: Clone the genomic region of SMN2 spanning from exon 6 to exon 8 into a
mammalian expression vector upstream of a reporter gene (e.g., luciferase). Ensure that the
inclusion of exon 7 results in an in-frame fusion with the reporter.
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e Cell Line Generation: Transfect a suitable cell line (e.g., HEK293, NSC-34) with the minigene
construct and establish a stable cell line.

o Compound Treatment: Plate the reporter cells and treat with a range of concentrations of
RG7800 or other test compounds. Include a vehicle control.

e Reporter Assay: After an appropriate incubation period (e.g., 24-48 hours), measure the
reporter gene activity according to the manufacturer's instructions (e.g., luciferase assay
system).

o Data Analysis: Normalize the reporter activity to cell viability if necessary. Calculate the fold
change in reporter activity for treated cells compared to control cells.

In Vitro Splicing Assay

This cell-free assay directly assesses the effect of a compound on the splicing of a radiolabeled
SMN2 pre-mRNA transcript in a nuclear extract.

Procedure:

o Pre-mRNA Synthesis: In vitro transcribe a radiolabeled SMN2 pre-mRNA substrate
containing exon 7 and flanking intronic sequences.

e Splicing Reaction: Set up splicing reactions containing HeLa cell nuclear extract, the
radiolabeled pre-mRNA, ATP, and other necessary components. Add RG7800 or a vehicle
control to the reactions.

 Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes).
o RNA Extraction: Stop the reactions and extract the RNA.

» Analysis: Analyze the splicing products (pre-mRNA, lariat intron, and spliced mRNA with and
without exon 7) by denaturing polyacrylamide gel electrophoresis and autoradiography.

e Quantification: Quantify the intensity of the bands corresponding to the spliced products to
determine the percentage of exon 7 inclusion.
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Conclusion

The protocols described in these application notes provide a robust framework for evaluating
the effects of RG7800 and other SMN2 splicing modifiers. Consistent and reproducible
application of these methods is crucial for advancing the development of effective therapies for
Spinal Muscular Atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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